

comparative stability analysis of N-substituted anthranilic acid esters

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Compound of Interest

Compound Name: 2-(Ethylamino)benzoic acid tert-butyl ester

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Comparative Stability Analysis: N-Substituted Anthranilic Acid Esters

Executive Summary

In drug development, anthranilic acid esters (2-aminobenzoates) serve as critical scaffolds for prodrugs, fragrances, and bioactive heterocycles. Their stability is governed by a delicate balance of intramolecular hydrogen bonding, steric shielding, and neighboring group participation (NGP).

Key Findings:

- Chemical Stability (pH 7.4): Methyl Anthranilate (MA) > Methyl N-Methylantranilate (DMA) > N-Acetyl Anthranilate.
 - Reasoning: MA benefits from a resonance-assisted intramolecular hydrogen bond that reduces carbonyl electrophilicity. DMA loses this stabilization. N-acyl derivatives degrade

rapidly via an unstable benzoxazinone intermediate.

- Enzymatic Lability (Liver Microsomes): DMA > MA.
 - Reasoning: DMA is hydrolyzed 18-fold faster by carboxylesterases, making it a superior prodrug candidate for rapid release.

Mechanistic Stability Analysis

Unsubstituted Anthranilates (The "H-Bond Lock")

The parent compound, Methyl Anthranilate (MA), exhibits anomalous stability compared to standard benzoates.

- Mechanism: The amine proton forms a strong 6-membered intramolecular hydrogen bond (IHB) with the ester carbonyl oxygen.
- Effect: This locks the carbonyl in a planar conformation and reduces the partial positive charge () on the carbonyl carbon, rendering it less susceptible to nucleophilic attack by water or hydroxide ions.

N-Alkylated Anthranilates (Sterics vs. Electronics)

Introducing an N-methyl group (DMA) creates opposing forces:

- Steric Shielding (Stabilizing): The methyl group provides bulk, theoretically hindering the approach of nucleophiles.
- Electronic/Conformational (Destabilizing): N-methylation disrupts the optimal geometry of the stabilizing IHB. Furthermore, the electron-donating inductive effect (+I) of the methyl group increases the basicity of the nitrogen, potentially facilitating general base catalysis, but the loss of the "H-bond lock" is the dominant factor, leading to decreased chemical stability compared to MA.

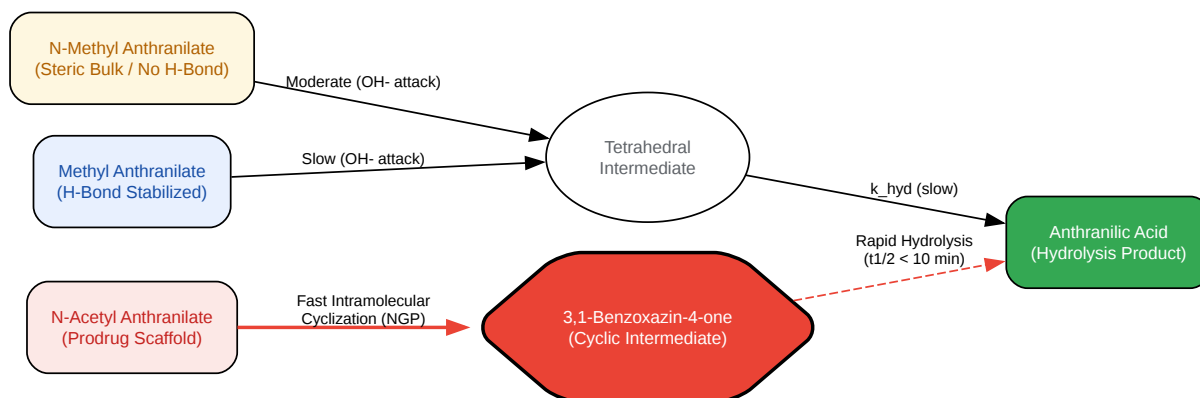
N-Acylated Anthranilates (The Benzoxazinone Trap)

N-acyl derivatives (e.g., N-acetyl methyl anthranilate) are chemically fragile.

- Mechanism (NGP): The amide oxygen acts as an intramolecular nucleophile, attacking the ester carbonyl to form a 3,1-benzoxazin-4-one intermediate.
- Consequence: This cyclic anhydride-like species is highly reactive and hydrolyzes rapidly upon exposure to moisture, driving the equilibrium toward the free acid.

Visualization of Instability Pathways

The following diagram illustrates the divergent hydrolysis pathways, highlighting the critical "Benzoxazinone Shunt" that compromises N-acyl derivatives.



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Caption: Comparative hydrolysis pathways. Note the high-velocity "Benzoxazinone Shunt" (red path) for N-acyl derivatives compared to the direct hydrolysis of MA and DMA.

Quantitative Performance Data

The following data summarizes the stability profiles under physiological (pH 7.4) and enzymatic conditions.

Compound	Substituent (R)	Chemical Hydrolysis (pH 7.5, 2h)	Enzymatic Rate (relative)	Predominant Instability Mode
Methyl Anthranilate	-H	~15% degradation	1.0 (Baseline)	General Base Catalysis
Methyl N-Methylantranilate	-CH ₃	~20% degradation	18.0 (High)	Steric/Electronic Mismatch
N-Acetyl Methyl Anthranilate	-COCH ₃	>95% degradation*	N/A (Chemically unstable)	Intramolecular Cyclization (NGP)

*Note: N-Acetyl derivatives often degrade during standard extraction if not buffered immediately.

Experimental Protocols

To replicate these findings or screen new derivatives, use the following self-validating protocols.

Protocol A: Chemical Stability Profiling (pH-Rate)

Objective: Determine pseudo-first-order rate constants (

) for non-enzymatic hydrolysis.

- Stock Preparation: Dissolve ester (10 mM) in Acetonitrile (ACN).
- Buffer System: Prepare 50 mM Phosphate buffer at pH 2.0, 7.4, and 9.0. (Adjust ionic strength to 0.1 M with KCl).
- Initiation:
 - Pre-heat buffer to 37°C in a thermomixer.

- Spike stock solution into buffer (Final: 100 μ M ester, 1% ACN).
- Critical Control: Prepare a T=0 sample by immediately quenching 50 μ L of mix into 200 μ L ice-cold ACN/0.1% Formic Acid.
- Sampling:
 - Withdraw 50 μ L aliquots at t = 0, 15, 30, 60, 120, 240 min.
 - Quench immediately into 200 μ L ice-cold ACN (stops hydrolysis and precipitates salts).
- Analysis (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μ m).
 - Mobile Phase: 60:40 Water (0.1% FA) : ACN.
 - Detection: 330 nm (Anthranilates fluoresce/absorb strongly here).
- Calculation: Plot
vs. time. Slope =
.

Protocol B: Enzymatic Stability (Liver Microsomes)

Objective: Assess prodrug activation potential.

- Reaction Mix: Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
- Pre-incubation: 5 min at 37°C.
- Start: Add ester (10 μ M final).
- Cofactor Check: Run parallel arms +/- NADPH.

- Why? To distinguish esterase activity (NADPH-independent) from CYP450 oxidative metabolism (NADPH-dependent).
- Quench & Analyze: As per Protocol A.
- Validation: Use Enalapril (high turnover) and Warfarin (low turnover) as positive/negative controls.

Recommendations for Drug Design

- For Oral Prodrugs: Use N-Methyl Anthranilates. They offer a "sweet spot" of acceptable chemical stability on the shelf but rapid activation by liver esterases.
- For Formulation Stability: Avoid N-Acyl Anthranilates in liquid aqueous formulations. If N-acylation is required for potency, consider steric blockage at the ortho-position of the acyl group or formulation in anhydrous lipid systems (e.g., softgels).
- For Controlled Release: Unsubstituted Anthranilates provide the slowest release profile due to the H-bond lock mechanism.

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Sources

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